4-Benzyloxy-3-chloronitrobenzene
Overview
Description
4-Benzyloxy-3-chloronitrobenzene is an organic compound with the molecular formula C13H10ClNO3. It is characterized by a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-3-chloronitrobenzene can be synthesized through several methods. One common approach involves the nitration of 4-benzyloxy-3-chlorobenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the reduction of this compound to 4-benzyloxy-3-chloroaniline using stannous chloride (SnCl2) in an acidic medium. This reduction process is efficient and yields high-purity products .
Industrial Production Methods
On an industrial scale, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-chloronitrobenzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Stannous chloride (SnCl2) in acidic medium, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Reduction: 4-Benzyloxy-3-chloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-3-chloronitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzyloxy-3-chloronitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-chloroaniline: Similar structure but with an amino group instead of a nitro group.
4-Benzyloxy-3-chlorophenol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
4-Benzyloxy-3-chloronitrobenzene is unique due to the presence of both a nitro group and a benzyloxy group on the benzene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-nitro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQYXJMQHAREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308874 | |
Record name | 4-Benzyloxy-3-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-54-8 | |
Record name | 50508-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzyloxy-3-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 4-benzyloxy-3-chloroaniline from 4-benzyloxy-3-chloronitrobenzene significant?
A1: The research highlights a safer and more efficient method for synthesizing 4-benzyloxy-3-chloroaniline []. This compound likely serves as a building block or intermediate in the synthesis of more complex molecules, potentially with pharmaceutical or materials science applications. The use of tin(II) chloride (SnCl2) as a reducing agent offers advantages in terms of scalability and purity compared to other methods. This is particularly relevant for large-scale production where minimizing impurities and hazardous byproducts is crucial [].
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